4-Bromophenyl phenyl ether (phenyl-D5)

Descripción general

Descripción

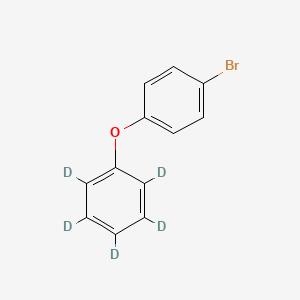

4-Bromophenyl phenyl ether (phenyl-D5) is an organic compound with the molecular formula BrC6H4OC6D5. It is a deuterated derivative of 4-bromophenyl phenyl ether, where the phenyl ring is substituted with deuterium atoms. This compound is used in various scientific research applications due to its unique properties and stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromophenyl phenyl ether (phenyl-D5) typically involves the bromination of phenol using thionyl bromide to produce 4-bromophenol. This intermediate is then reacted with a deuterated phenol in the presence of a base such as sodium hydroxide to yield 4-bromophenyl phenyl ether (phenyl-D5) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromophenyl phenyl ether (phenyl-D5) undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted phenyl ethers can be formed.

Oxidation Products: Oxidation can lead to the formation of phenolic compounds.

Reduction Products: Reduction can yield deuterated phenyl alcohols

Aplicaciones Científicas De Investigación

Materials Science

One significant application of 4-Bromophenyl phenyl ether is in the synthesis of advanced materials. A notable study synthesized a highly fluorinated poly(aryl ether) containing 4-bromophenyl side groups. This polymer exhibited excellent thermal stability and low permeability to methanol, making it a potential candidate for polymeric electrolyte membranes in fuel cells .

Organic Chemistry

In organic chemistry, 4-Bromophenyl phenyl ether serves as an important synthetic intermediate. It can be utilized in various reactions to produce other compounds or functional groups. For instance, it can undergo nucleophilic substitution reactions to yield derivatives with enhanced properties for specific applications.

Environmental Analysis

The compound is also employed in environmental analysis, particularly for detecting pollutants and analyzing water quality. Its ability to form stable adducts makes it useful for tracing contaminants in environmental samples .

Case Studies

Research has also indicated that phenyl ether derivatives exhibit antifouling properties against marine organisms. A structure-activity relationship study demonstrated that introducing bromine atoms to phenyl ethers could significantly enhance their antifouling activity against barnacles, making them promising candidates for environmentally friendly marine coatings .

Safety and Environmental Impact

While 4-Bromophenyl phenyl ether has valuable applications, it is essential to consider its safety profile. The compound has been classified as harmful if swallowed and may cause skin irritation and respiratory issues upon exposure . The U.S. Environmental Protection Agency has not classified it as a carcinogen due to insufficient data on its long-term effects .

Mecanismo De Acción

The mechanism of action of 4-bromophenyl phenyl ether (phenyl-D5) involves its interaction with molecular targets through its bromine and phenyl groups. The deuterium atoms provide stability and resistance to metabolic breakdown, making it useful in long-term studies. The compound can participate in various chemical reactions, influencing pathways and processes depending on the context of its use .

Comparación Con Compuestos Similares

4-Bromodiphenyl Ether: Similar in structure but lacks deuterium substitution.

Bis(4-bromophenyl) Ether: Contains two bromophenyl groups connected by an ether linkage.

4-Bromophenetole: A brominated phenyl ether with an ethoxy group instead of a phenyl group .

Uniqueness: 4-Bromophenyl phenyl ether (phenyl-D5) is unique due to its deuterium substitution, which imparts greater stability and allows for detailed studies in various scientific fields. Its isotopic labeling makes it a valuable tool for tracing and analyzing complex reactions and processes .

Actividad Biológica

4-Bromophenyl phenyl ether, also known as phenyl-D5, is a compound with significant biological implications. This article explores its biological activity, focusing on its chemical properties, potential applications in medicine, and relevant research findings.

- CAS Number : 101-55-3

- Molecular Formula : C12H9BrO

- Melting Point : -93.9 °C

- Boiling Point : 65 °C

- Flash Point : 11 °C (52 °F)

- Toxicity : Classified as hazardous, it poses risks such as organ damage, acute toxicity via skin absorption, and respiratory issues upon inhalation .

The biological activity of 4-Bromophenyl phenyl ether can be attributed to its structural characteristics that allow it to interact with biological systems. Its mechanism often involves:

- Cytotoxicity : Compounds similar in structure have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- Antiproliferative Effects : Studies indicate that derivatives of this compound can inhibit cell growth across various cancer cell lines, particularly by blocking the G2/M phase of the cell cycle .

Antiproliferative Activity

Research has demonstrated that 4-Bromophenyl phenyl ether exhibits notable antiproliferative activity against several cancer cell lines. The following table summarizes the IC50 values for different derivatives and their effects on cell growth inhibition.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Bromophenyl phenyl ether | HT-29 (Colon Carcinoma) | 0.5 | Microtubule disruption |

| M21 (Skin Melanoma) | 0.3 | Cell cycle arrest at G2/M phase | |

| MCF7 (Breast Carcinoma) | 0.4 | Induction of apoptosis |

Data extracted from multiple studies evaluating the antiproliferative effects of related compounds .

Case Studies

- Chick Chorioallantoic Membrane Assay :

- Molecular Hybrid Studies :

Toxicological Profile

The safety profile of 4-Bromophenyl phenyl ether indicates several hazards:

Propiedades

IUPAC Name |

1-(4-bromophenoxy)-2,3,4,5,6-pentadeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUYPUMQALQRCN-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)Br)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584368 | |

| Record name | 1-Bromo-4-[(~2~H_5_)phenyloxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-83-8 | |

| Record name | 1-Bromo-4-[(~2~H_5_)phenyloxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(BROMOPHENYL) PHENYL-D5 ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.